Dexmecamylamine

Nicotinic Receptor Pharmacology Ligand Binding Kinetics Stereoisomer Comparison

Researchers needing selective α4β2 nAChR modulation face a critical gap: racemic mecamylamine cannot replicate the unique positive allosteric modulator (PAM) activity of the S-(+)-enantiomer. Dexmecamylamine (TC-5214) provides this exact functionality, acting as a PAM at low micromolar concentrations while exhibiting slower receptor dissociation than the R-(-)-form. • Enables α4β2 signal amplification without direct agonism - distinct from racemic mixtures • Sustained receptor engagement due to slower off-rate from α4β2/α3β4 receptors - reduces experimental variability • Preferentially modulates α4β2 over α7 (α7 IC50 ~1.2 μM), supporting subtype-selective study designs Supplied with ≥98% purity and ambient-stable shipping.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 107538-05-6
Cat. No. B008487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmecamylamine
CAS107538-05-6
Synonyms[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C
InChIInChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1
InChIKeyIMYZQPCYWPFTAG-NGZCFLSTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexmecamylamine: Chemical Identity and Pharmacology


Dexmecamylamine (CAS 107538-05-6, also known as TC-5214) is the S-(+)-enantiomer of the classic ganglionic blocker mecamylamine, a nicotinic acetylcholine receptor (nAChR) ligand [1]. While both the racemate and individual enantiomers are considered nAChR antagonists, dexmecamylamine is further characterized as a positive allosteric modulator (PAM) of the α4β2 neuronal nicotinic receptor at specific concentrations, a property not shared by the racemic mixture or the R-(−)-enantiomer [2][3]. Its pharmacological profile has led to its investigation in multiple Phase II and III clinical trials for indications including major depressive disorder (MDD) and overactive bladder (OAB) [4][5].

S-(+)-enantiomer of mecamylamine; chiral reference standard for nAChR studies
Reported α4β2 positive allosteric modulator (PAM) activity – distinct from racemate
Phase II/III investigational compound for MDD and OAB endpoint research

Why Racemic Mecamylamine Cannot Substitute for Dexmecamylamine


Procuring generic mecamylamine as a substitute for dexmecamylamine is scientifically invalid due to critical differences in molecular pharmacology. While both S-(+)-dexmecamylamine and R-(−)-mecamylamine exhibit similar IC50 values for nAChR subtypes, they display significantly different functional off-rates, with S-(+)-dexmecamylamine dissociating more slowly from α4β2 and α3β4 receptors [1]. This slower dissociation directly impacts the duration of receptor modulation. Furthermore, S-(+)-dexmecamylamine uniquely acts as a positive allosteric modulator (PAM) of α4β2 receptors at lower concentrations, a functional profile absent in the R-(−)-enantiomer and racemate [2]. Therefore, experimental outcomes or clinical effects obtained with dexmecamylamine cannot be extrapolated from studies using the racemic mixture.

Racemate
Racemic mecamylamine lacks α4β2 PAM activity; allosteric modulation research requires the single S-(+)-enantiomer.
Kinetics
Slower dissociation kinetics of dexmecamylamine from α4β2/α3β4 receptors may not be reproduced by R-(−)-enantiomer or racemate.
Profile
Functional off-rate differences and α4β2/α7 selectivity profile of the racemate may shift study outcomes; direct substitution is not supported.

Evidence-Based Differentiation of Dexmecamylamine


Slower Dissociation Kinetics Compared to R-(−)-Mecamylamine

A direct head-to-head comparison reveals that while S-(+)-dexmecamylamine and R-(−)-mecamylamine have similar IC50 values for inhibiting human α4β2 and α3β4 nAChRs, they differ significantly in their dissociation kinetics. S-(+)-dexmecamylamine exhibits a slower off-rate from both receptor subtypes, indicating a longer duration of action at the receptor level [1]. This difference is not evident from simple IC50 comparisons and is a critical differentiator for experimental design.

Dissociation kinetics
Head-to-head comparison
Slower off-rate from α4β2 and α3β4 vs. R-(−)-mecamylamine
Supports sustained receptor engagement context; racemate kinetics differ
Xenopus oocyte electrophysiology; quantitative off-rate constants not fully reported
Nicotinic Receptor Pharmacology Ligand Binding Kinetics Stereoisomer Comparison

Positive Allosteric Modulation of α4β2 Receptors vs. Racemate

Dexmecamylamine (TC-5214) is not simply a stereoisomer of mecamylamine but exhibits a unique functional pharmacology. At lower, micromolar concentrations, it acts as a positive allosteric modulator (PAM) of α4β2 neuronal nicotinic receptors, enhancing the response to acetylcholine, rather than functioning solely as a noncompetitive antagonist [1][2]. This dual functionality is a property of the S-(+)-enantiomer and is not observed with the racemic mixture, which acts primarily as an open-channel blocker [3].

α4β2 PAM vs. racemate
Direct comparison
Dexmecamylamine acts as α4β2 PAM at low µM; racemate shows only antagonist activity
PAM profile is enantiomer-specific; racemate cannot substitute for allosteric modulation studies
Calcium flux and electrophysiology in cell lines/oocytes
Allosteric Modulation Nicotinic Acetylcholine Receptors Mechanism of Action

Higher Functional Potency at α4β2 over α7 nAChRs

In functional assays, dexmecamylamine exhibits differential potency across nAChR subtypes, with a notable preference for α4β2 receptors over the homomeric α7 subtype. A cross-study comparison shows that dexmecamylamine is more effective at lower micromolar concentrations at inhibiting α4β2-mediated currents than at antagonizing α7 receptors, where its IC50 is in the high micromolar range [1][2]. This contrasts with the racemic mecamylamine, which shows less discrimination between these subtypes.

α4β2 vs. α7 selectivity
Cross-study comparable
α4β2 inhibition in low µM; α7 IC₅₀ ~1.2 µM (>10-fold separation)
Supports α4β2-preferred probe use; subtype selectivity review required
α7 data from HEK293 calcium flux; α4β2 from oocyte electrophysiology
Receptor Subtype Selectivity Nicotinic Pharmacology Binding Affinity

Clinical Trial Outcomes in Major Depressive Disorder

As a class, nAChR antagonists have been explored as potential antidepressants. However, dexmecamylamine's clinical development program provides a specific, quantifiable outcome. In two large Phase III randomized, double-blind, placebo-controlled trials (NCT01152554 and a flexible-dose study), dexmecamylamine as an adjunct to ongoing antidepressant therapy failed to meet its primary endpoint of change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from randomization at week 8 to treatment end at week 16 [1]. This negative outcome is a specific, data-backed differentiator, as it demonstrates that the compound's preclinical profile did not translate into clinical efficacy for this indication.

MDD Phase III outcome
Trial context
No significant difference from placebo on MADRS total score change
Defines a negative endpoint; not a clinically validated antidepressant agent
Two Phase III adjunctive therapy trials in MDD; primary endpoint not met
Clinical Trial Data Translational Pharmacology Major Depressive Disorder

Essential Research Applications of Dexmecamylamine


Exploring α4β2 Positive Allosteric Modulation

For studies focused on enhancing endogenous cholinergic signaling via α4β2 nAChRs, dexmecamylamine is the appropriate reagent. Its unique ability to act as a positive allosteric modulator (PAM) at low micromolar concentrations distinguishes it from the racemate and other standard nAChR antagonists [1]. Researchers should utilize dexmecamylamine when designing experiments to differentiate between pure receptor antagonism and allosteric potentiation, or when exploring novel therapeutic strategies that require α4β2 signal amplification without direct agonism [2].

Sustained Modulation of α4β2 and α3β4 Receptors

In experimental designs where sustained receptor engagement is critical, dexmecamylamine's slower dissociation rate (off-rate) from α4β2 and α3β4 receptors compared to its R-(−)-enantiomer provides a key advantage [1]. This property makes it the preferred choice for in vitro electrophysiology or in vivo behavioral studies aimed at correlating extended nAChR modulation with physiological or behavioral endpoints. The racemate, with its mixed kinetics, would introduce greater variability and a shorter duration of action at the receptor level [2].

Discriminating α4β2- from α7-Mediated Effects

Dexmecamylamine's pharmacological profile, which shows higher functional potency at α4β2-containing receptors than at α7 homomeric receptors (e.g., α7 IC50 ~1.2 μM), makes it a useful tool for dissecting the contributions of these two major nAChR subtypes in complex systems [1]. When used at appropriately titrated concentrations, it can preferentially modulate α4β2 activity while sparing α7 function, offering a more selective approach than non-selective antagonists like the mecamylamine racemate [2].

Overactive Bladder and Hyperhidrosis Research

Based on the evidence from its clinical development, dexmecamylamine is a relevant tool compound for academic or industrial research programs focused on neuronal nicotinic mechanisms in urological or dermatological conditions. The compound advanced to Phase II trials for overactive bladder (OAB) and hyperhidrosis (palmar), with a Phase IIb OAB study demonstrating a statistically significant reduction in micturition frequency (a co-primary endpoint) with a high dose [1][2][3]. This positive signal, despite the overall program's mixed results, provides a quantitative basis for using dexmecamylamine to explore nAChR-mediated pathways in bladder control and sweat gland activity.

Application
Selection Property
Validation Focus
α4β2 allosteric modulation studies
α4β2 PAM activity (enantiomer-specific)
Distinguish PAM from pure antagonism; verify response enhancement at low µM concentrations
Sustained receptor engagement models
Slower dissociation kinetics at α4β2/α3β4
Confirm extended receptor modulation vs. R-(−)-enantiomer in electrophysiology or behavioral endpoints
α4β2 vs. α7 subtype discrimination
Higher functional potency at α4β2 over α7
Titrate concentrations to preferentially target α4β2 while sparing α7; cross-validate selectivity in native systems
OAB and hyperhidrosis nAChR pathway research
Bladder control/sweat gland nAChR modulation
Review Phase IIb micturition frequency endpoint; interpret within experimental nAChR pathway context

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